



MM-589 Tfa: Application Notes and Protocols for Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 is a potent and cell-permeable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] The trifluoroacetic acid (Tfa) salt of MM-589 enhances its solubility and stability, making it suitable for cell-based assays. By disrupting the WDR5-MLL1 interaction, MM-589 effectively inhibits the histone methyltransferase activity of the MLL1 complex, which is crucial for the regulation of gene expression, particularly in the context of leukemia.[1][2][3] MLL1 fusion proteins, resulting from chromosomal translocations, are oncogenic drivers in a significant portion of acute leukemias.[3] These fusion proteins rely on the interaction with WDR5 to maintain their leukemogenic activity, primarily through the upregulation of target genes such as HOXA9 and MEIS1.[3] MM-589 has demonstrated potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations.[1][2]

These application notes provide detailed protocols for utilizing **MM-589 Tfa** in cell culture experiments to assess its effects on cell viability, apoptosis, and cell cycle progression in cancer cell lines.

Mechanism of Action

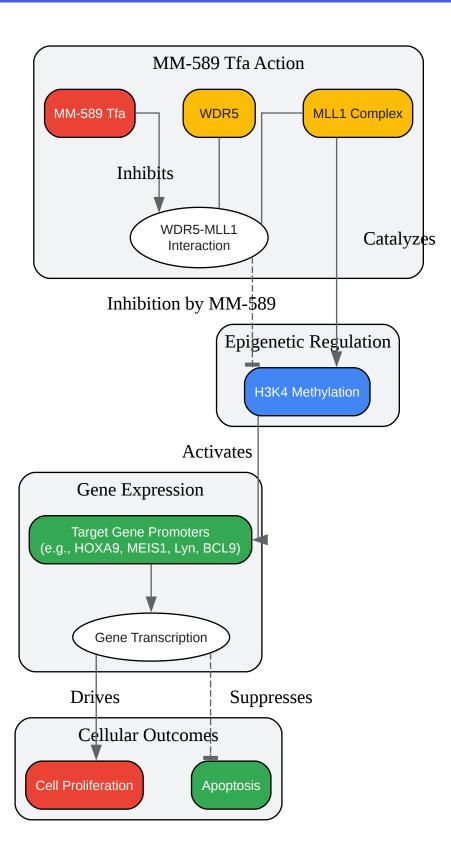


Methodological & Application

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MM-589 functions by binding to a pocket on WDR5 that is essential for its interaction with MLL1.[1][2] This disruption prevents the proper assembly and function of the MLL1 methyltransferase complex. The MLL1 complex is responsible for mono-, di-, and trimethylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. By inhibiting this process, MM-589 leads to a decrease in H3K4 methylation at the promoter regions of MLL1 target genes, resulting in their transcriptional repression. Key downstream targets of the MLL1 complex in leukemia include the HOX gene family, particularly HOXA9, and MEIS1, which are critical for leukemogenesis and the maintenance of a transformed state.[3] The downregulation of these and other target genes, such as Lyn and BCL9, ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in MLL-rearranged leukemia cells.





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Figure 1: Signaling pathway of MM-589 Tfa action.



Data Presentation

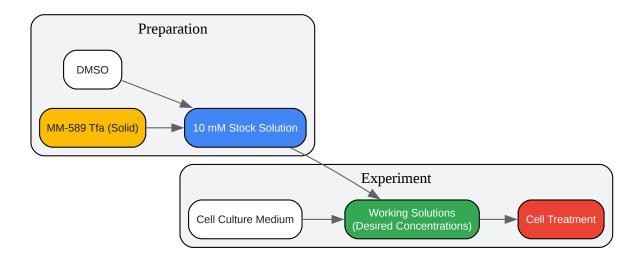
In Vitro Activity of MM-589

Parameter	IC50	Target/Cell Line	Reference
WDR5 Binding	0.90 nM	Biochemical Assay	[1][2]
MLL H3K4 Methyltransferase Activity	12.7 nM	Biochemical Assay	[1][2]
Cell Growth Inhibition (MV4-11)	0.25 μΜ	Human Leukemia	[1][2]
Cell Growth Inhibition (MOLM-13)	0.21 μΜ	Human Leukemia	[2]
Cell Growth Inhibition (HL-60)	8.6 μΜ	Human Leukemia	[2]

Experimental Protocols General Guidelines for Handling MM-589 Tfa

- Reconstitution: **MM-589 Tfa** is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to create a stock solution (e.g., 10 mM).
- Storage: Store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Working Solutions: Prepare fresh working solutions by diluting the stock solution in the
 appropriate cell culture medium just before use. Ensure the final DMSO concentration in the
 culture medium is consistent across all experimental and control groups and is non-toxic to
 the cells (typically ≤ 0.1%).





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